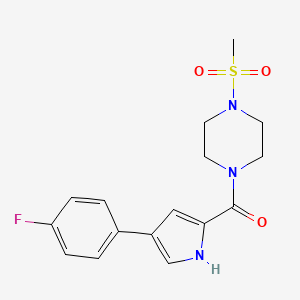

![molecular formula C20H25N3O B2442227 N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide CAS No. 478065-83-7](/img/structure/B2442227.png)

N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

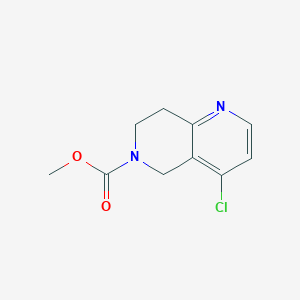

N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton tyrosine kinase (BTK). It has a molecular formula of C20H25N3O and a molecular weight of 323.44 .

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of this compound, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H25N3O and a molecular weight of 323.44 .Scientific Research Applications

Insecticidal Activity

N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide may have implications in pest control, particularly against lepidopterous pests. A related compound, flubendiamide, demonstrates extremely strong insecticidal activity, particularly against resistant strains of lepidopterous insects. Its unique mode of action distinguishes it from commercial insecticides, and it is deemed safe for non-target organisms. This suggests potential for this compound in integrated pest management programs Flubendiamide, a Novel Insecticide Highly Active against Lepidopterous Insect Pests.

Anticancer Applications

Another area of application is in anticancer research. Derivatives of similar structures have been synthesized and shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings indicate the potential for this compound derivatives to be developed as anticancer agents, further highlighting the compound's versatility in scientific research Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.

Antibacterial Activity

Compounds with the arylpiperazine structure, similar to this compound, have shown potential as antibacterial agents. A study on arylpiperazinyl oxazolidinones with diversified N-substituents demonstrated in vitro activity against resistant Gram-positive strains, including MRSA and VRE. While the in vivo activity was less pronounced compared to linezolid, these findings suggest a possible avenue for developing new antibacterial agents based on the this compound structure Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents.

Mechanism of Action

Target of Action

The primary target of N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide is the NLRP3 inflammasome , specifically the NEK7 protein . NEK7 is critical for NLRP3 inflammasome activation . The NLRP3 inflammasome is a cytoplasmic multiprotein complex that plays a crucial role in the immune response .

Mode of Action

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide acts as an inhibitor of the NLRP3 inflammasome . It blocks the binding of NLRP3 to NEK7, preventing the oligomerization of NLRP3 and subsequent ASC oligomerization/phosphorylation . This inhibition prevents the activation of the inflammasome, thereby reducing the maturation of pro-interleukin-1β (pro-IL-1β) or pro-IL-18 to their active forms .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway . By inhibiting the interaction between NLRP3 and NEK7, it prevents the assembly of the inflammasome complex . This leads to a decrease in the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18 .

Pharmacokinetics

The compound’s effectiveness in reducing inflammation suggests it has sufficient bioavailability to reach its target in vivo .

Result of Action

The compound’s action results in a significant reduction in inflammation. In a study, it was shown to reduce foot pad thickness and inflammation in mice injected with monosodium urate (MSU), a model for gout . It also significantly reduced the content or maturation of IL-1β and ASC speck in the foot pad .

Action Environment

The compound’s effectiveness in reducing inflammation in vivo suggests it is stable and effective under physiological conditions .

properties

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-3-22-12-14-23(15-13-22)19-10-8-18(9-11-19)21-20(24)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNDRIGXWNGJDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

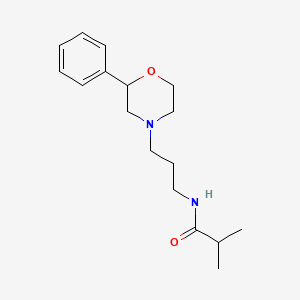

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-8-carboxylic acid](/img/structure/B2442147.png)

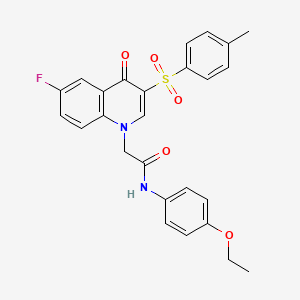

![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)

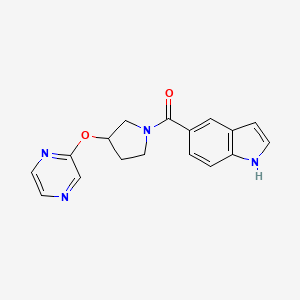

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2442161.png)

![Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate](/img/structure/B2442164.png)